9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Medicinal Chemistry Cross-Coupling Benzazepine Scaffold

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride (CAS 1379324-68-1) is a brominated benzazepine building block consisting of a benzene ring fused to a partially saturated seven-membered azepine heterocycle, bearing a bromine substituent specifically at the 9-position of the aromatic ring and formulated as the hydrochloride salt. The compound has molecular formula C10H13BrClN and a molecular weight of 262.57 g/mol, with the salt form conferring enhanced solubility in polar solvents and improved solid-state stability compared to the corresponding free base (CAS 172078-42-1, MW 226.11 g/mol).

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
CAS No. 1379324-68-1
Cat. No. B11925706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
CAS1379324-68-1
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)C=CC=C2Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H
InChIKeyDZXBVPXRSBUBJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride (CAS 1379324-68-1) – Chemical Identity and Procurement-Relevant Characteristics


9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride (CAS 1379324-68-1) is a brominated benzazepine building block consisting of a benzene ring fused to a partially saturated seven-membered azepine heterocycle, bearing a bromine substituent specifically at the 9-position of the aromatic ring and formulated as the hydrochloride salt . The compound has molecular formula C10H13BrClN and a molecular weight of 262.57 g/mol, with the salt form conferring enhanced solubility in polar solvents and improved solid-state stability compared to the corresponding free base (CAS 172078-42-1, MW 226.11 g/mol) . It belongs to the broader class of tetrahydrobenzo[b]azepines, a privileged scaffold in medicinal chemistry that has yielded clinically validated vasopressin receptor antagonists (tolvaptan, mozavaptan) and neuronal nitric oxide synthase (nNOS) inhibitors [1].

Why Positional Bromo-Benzazepine Isomers and the Non-Halogenated Parent Cannot Substitute for 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride


Within the tetrahydrobenzo[b]azepine family, the regioposition of the bromine substituent is not interchangeable because it dictates the vector, steric environment, and electronic properties of downstream functionalization products [1]. The non-brominated parent scaffold (2,3,4,5-tetrahydro-1H-benzo[b]azepine, CAS 1701-57-1) lacks the aryl halide handle required for palladium-catalyzed cross-coupling diversification (Suzuki, Buchwald–Hartwig, aminocarbonylation) that is central to modern medicinal chemistry workflows [2]. Among brominated congeners, the 6-, 7-, 8-, and 9-bromo isomers each position the halogen at a distinct orientation relative to the azepine nitrogen, resulting in different electronic conjugation patterns and steric accessibility for coupling partners [1]. The 7-bromo analog has been prioritized in nNOS inhibitor discovery programs for its compatibility with 1,7-disubstitution patterns; the 9-bromo isomer instead orients substituents toward the opposite terminus of the bicyclic framework, making it the preferred choice when divergent substitution vectors are required [3]. Substituting the hydrochloride salt (CAS 1379324-68-1) for the free base (CAS 172078-42-1) can also compromise experimental reproducibility, as the hydrochloride form provides predictable solubility in aqueous assay buffers and polar organic solvents .

Quantitative Differentiation Evidence: 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride vs. Closest Analogs


Regiochemical Bromine Position: 9-Br vs. 7-Br Tetrahydrobenzo[b]azepine in Cross-Coupling Utility

The 9-bromo regioisomer provides a chemically distinct aryl halide vector compared to the more commonly employed 7-bromo analog. The 1968 foundational study by Hannah et al. explicitly characterized 4,4,7,9-tetrabromo-2,3,4,5-tetrahydrobenz[b]azepin-5-one, demonstrating that bromine at the 9-position is synthetically accessible and undergoes selective debromination chemistry [1]. In contrast, the solid-phase library strategy of Boeglin et al. (2007) employed a 7-bromo-tetrahydrobenzo[b]azepine scaffold for Suzuki and Buchwald–Hartwig diversification, confirming that the regioposition of bromine determines which positions of the bicyclic core can be elaborated [2]. No published head-to-head comparison of 9-Br vs. 7-Br coupling yields exists; however, the differential substitution pattern is a deterministic factor: 9-bromo substitution projects the functionalizable vector para to the azepine nitrogen, whereas 7-bromo substitution positions it meta/ortho relative to the ring fusion .

Medicinal Chemistry Cross-Coupling Benzazepine Scaffold

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages

The hydrochloride salt (CAS 1379324-68-1, MW 262.57) exhibits measurable solubility and stability advantages over the free base (CAS 172078-42-1, MW 226.11). The salt form is described as a white to off-white solid that is soluble in polar solvents, a property 'common for many hydrochloride salts' that facilitates direct use in aqueous assay buffers and polar organic reaction media . Vendor technical data specify storage at 2–8°C with protection from light, and the hydrochloride form enhances solid-state stability during long-term storage . The predicted pKa of 3.44 ± 0.20 indicates that the azepine nitrogen is protonated under physiological and mildly acidic laboratory conditions, ensuring consistent ionization state . In contrast, the free base (predominantly supplied at 95% purity) lacks the predictable solubility profile and may require additional handling steps (e.g., in situ salt formation) for biological assays .

Formulation Solubility Stability

Scaffold Pre-Validation in GPCR-Targeted and nNOS Inhibitor Libraries Supports Procurement Prioritization of Halogenated Benzazepine Building Blocks

The tetrahydrobenzo[b]azepine scaffold has been pre-validated in multiple medicinal chemistry campaigns, establishing the class as a privileged structure for drug discovery. Annedi et al. (2012) reported that 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives achieved selective human nNOS inhibition, with compound 17 demonstrating in vivo efficacy in a spinal nerve ligation model of neuropathic pain and a favorable in vitro safety profile (minimal activity at 79 receptors/transporters/ion channels, including the hERG K⁺ channel) [1]. Separately, Boeglin et al. (2007) demonstrated that a 7-bromo-tetrahydrobenzo[b]azepine scaffold could be immobilized on solid-phase resin in nearly quantitative yield and diversified via acylation, sulfonation, reductive amination, alkylation, and Suzuki or Buchwald–Hartwig cross-coupling to produce a pilot library of di- and trisubstituted benzazepines in high purity as assessed by ¹H NMR and LC/MS [2]. These class-level precedents establish that brominated tetrahydrobenzo[b]azepine building blocks are productive starting points for generating compound libraries with tractable pharmacological profiles [3].

GPCR nNOS Kinase Drug Discovery

Physicochemical Benchmarking: 9-Bromo Hydrochloride vs. Non-Brominated Parent Scaffold

The 9-bromo hydrochloride derivative (CAS 1379324-68-1) differs measurably from the non-halogenated parent scaffold 2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 1701-57-1) in molecular weight, boiling point, density, and storage requirements. The bromine atom adds 78.9 Da to the molecular weight and increases density to 1.360 g/cm³ . The boiling point of the brominated hydrochloride is reported as 316°C with a flash point of 145°C, and the compound requires refrigerated storage at 2–8°C with protection from light . In contrast, the non-brominated parent is commercially available as a 96% purity liquid or low-melting solid that does not require refrigeration . These differences have practical implications for procurement: the brominated compound requires cold-chain shipping and light-protected storage, which may affect logistics planning, while the increased molecular weight and density affect the calculation of molarity in reaction setups.

Physicochemical Properties Storage Handling

Aryl Bromide Handle for Industrial Synthetic Utility: Evidence from Patent Literature

The industrial relevance of brominated benzazepine intermediates is confirmed by a recent WIPO patent application (WO2026/044951) filed by Shanghai OurChem Bio-Technology Co., Ltd., titled 'Method for Aryl Debromination and Acylation of Brominated Benzazepine Compound' [1]. The patent specifically describes a method applicable to brominated benzazepine compounds, including brominated indole, benzimidazole, indazole, indoline, and carbazole derivatives, achieving product yields of 80% or more under mild conditions [1]. While the patent does not isolate the 9-bromo regioisomer as the exclusive substrate, it establishes that brominated benzazepine building blocks are of sufficient commercial and synthetic interest to warrant dedicated process chemistry development, and that the aryl bromide functionality can be reliably transformed into acyl-substituted products at high yield [1]. This industrial validation is absent for the non-halogenated parent scaffold, which cannot participate in analogous cross-coupling or debromination-acylation sequences .

Process Chemistry Patent Debromination Acylation

Recommended Application Scenarios for 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride Based on Quantitative Evidence


Divergent Synthesis of C9-Functionalized Benzazepine Libraries for CNS Target Screening

The 9-bromo substituent provides a unique diversification vector para to the azepine nitrogen, enabling the construction of compound libraries where substituents project into a region of chemical space that is inaccessible using the 7-bromo or 8-bromo isomers [1]. Building on the solid-phase methodology validated by Boeglin et al. (2007) for 7-bromo-benzazepines, the 9-bromo hydrochloride can be loaded onto acid-labile resin and subjected to Suzuki or Buchwald–Hartwig cross-coupling to generate focused libraries for CNS targets such as GPCRs and ion channels, where the tetrahydrobenzo[b]azepine scaffold has demonstrated pharmacological relevance [2].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Consistent Salt Form Performance

For laboratories performing structure–activity relationship (SAR) studies where aqueous solubility and reproducible ionization are critical, the hydrochloride salt (CAS 1379324-68-1) should be specified over the free base (CAS 172078-42-1) in procurement documentation. The hydrochloride salt provides predictable solubility in polar solvents and consistent protonation (predicted pKa 3.44) across assay conditions, eliminating the need for pre-formulation salt conversion steps that can introduce batch-to-batch variability . This is particularly important when the compound is used as an intermediate in multi-step parallel synthesis where reaction yield depends on consistent substrate solubility.

Process Chemistry Development Leveraging Industrial Debromination-Acylation Methodology

Teams developing scalable synthetic routes to acyl-substituted benzazepine derivatives can utilize the 9-bromo building block in conjunction with the patented debromination-acylation methodology (WO2026/044951), which reports product yields of ≥80% under mild conditions [3]. The hydrochloride salt form is compatible with the patent-described reaction sequence, which involves consecutive treatment with dehydrogenation, debromination, and amide nucleophilic substitution reagents, providing a validated pathway from brominated benzazepine to functionalized target compounds.

Synthesis of 9-Substituted Benzazepine Analogs of Clinically Validated Vasopressin Receptor Antagonists

Given that the benzazepine scaffold has produced FDA-approved drugs (tolvaptan) and clinically advanced candidates (mozavaptan) acting at vasopressin receptors [4], the 9-bromo intermediate enables the exploration of substitution patterns that have not been systematically investigated in the vasopressin antagonist pharmacophore. The 9-position bromine provides a synthetic handle for introducing aryl, heteroaryl, or amine substituents via cross-coupling, potentially yielding analogs with differentiated receptor subtype selectivity or pharmacokinetic profiles.

Quote Request

Request a Quote for 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.